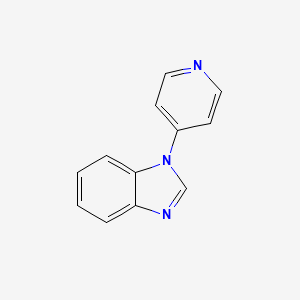

1-pyridin-4-ylbenzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry

The benzimidazole nucleus is a cornerstone in the field of heterocyclic chemistry and is widely regarded as a "privileged scaffold" in medicinal chemistry. ijper.orggoogle.com This designation stems from its recurring presence in a multitude of pharmacologically active compounds. ijper.orgnih.gov The structure, consisting of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring, is amphoteric, possessing both weakly acidic and basic properties. mdpi.com

Benzimidazole and its derivatives exhibit a vast spectrum of biological activities, which has made them a focal point for synthetic organic chemists and drug discovery scientists. researchgate.netnih.gov These activities include:

Antimicrobial (antibacterial and antifungal) nih.gov

Antiviral researchgate.net

Anticancer (antineoplastic and antiproliferative) google.combas.bg

Anti-inflammatory arabjchem.org

Antihypertensive bas.bg

Antihistaminic google.com

Anthelmintic ijper.org

The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. google.com This structural adaptability is fundamental to its role as a key building block in the development of novel therapeutic agents and functional materials. nih.gov

Rationale for Academic Research on 1-Pyridin-4-ylbenzimidazole Derivatives

The academic interest in this compound and its derivatives is driven by the goal of discovering new molecules with enhanced or novel functionalities. The core structure combines the well-established biological significance of the benzimidazole scaffold with the unique electronic and coordinating properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, which can be crucial for interaction with biological targets like enzymes and receptors.

Research focuses on synthesizing and evaluating derivatives of this parent compound to establish structure-activity relationships (SAR). By systematically modifying the scaffold—for instance, by adding substituents to the benzene ring or altering the position of the pyridine nitrogen—researchers can modulate the molecule's biological efficacy. For example, studies on related compounds have shown that introducing specific groups can lead to potent inhibitors of key cellular targets. The development of fused benzimidazole-pyridine derivatives has been explored for their potential to interact with β-tubulin, a protein critical for cell division, making them candidates for anticancer agents. bas.bg Similarly, other derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.govacs.org

The table below summarizes findings for representative derivatives, illustrating the rationale for exploring this chemical space.

| Derivative Name | Research Focus | Key Finding |

| 2-chloro-1-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-one | Antimicrobial Activity | Showed moderate to good potency against various bacterial strains. bas.bg |

| (R)-3-(5'-(Substituted)-benzimidazol-5-yl)-1-(3,5-dichloropyridin-4-yl)ethoxy-1H-indazole | FGFR Inhibition (Anticancer) | Identified as a potent pan-FGFR inhibitor with IC50 values in the nanomolar range. nih.govacs.org |

| 1-Butyl-N-hydroxy-2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboximidamide | Prodrug Design (Anticancer/Antimicrobial) | Synthesized as a potential prodrug to improve the delivery of active amidine compounds. turkjps.org |

Overview of Key Research Domains and Methodological Approaches

The investigation of this compound and its analogs spans several key scientific domains, primarily medicinal chemistry and materials science. The methodological approaches employed are diverse and reflect the multidisciplinary nature of modern chemical research.

Key Research Domains:

Drug Discovery: This is the most prominent area of research. Scientists are actively designing and synthesizing derivatives as potential treatments for a range of diseases, including cancer, bacterial infections, and inflammatory conditions. nih.govbas.bg The focus is often on identifying compounds that can inhibit specific enzymes or receptors with high potency and selectivity. arabjchem.orgnih.gov

Materials Science: The structural features of pyridylbenzimidazoles make them suitable for applications in materials science. They are investigated as ligands for the formation of metal complexes with interesting photophysical or catalytic properties, and as components in the development of corrosion inhibitors.

Synthetic Chemistry: A significant portion of research is dedicated to developing new and efficient methods for synthesizing the benzimidazole scaffold and its derivatives. This includes the use of various catalysts, green chemistry approaches, and multi-step reaction sequences to build molecular complexity. rsc.org

Methodological Approaches: The synthesis and evaluation of these compounds involve a standard workflow in chemical research.

| Methodology | Description | Examples from Research |

| Chemical Synthesis | Involves the construction of the target molecules from simpler starting materials. Common methods include the condensation of o-phenylenediamines with pyridine aldehydes or carboxylic acids, often facilitated by catalysts. turkjps.orgrsc.org More advanced techniques like palladium-catalyzed cross-coupling reactions are also used. | Synthesis of 2-(pyridin-4-yl)-1H-benzo[d]imidazole derivatives via reaction with chloroacetyl chloride, followed by substitution with various amines. bas.bg |

| Structural Characterization | The precise structure of newly synthesized compounds must be confirmed. This is achieved using a suite of analytical techniques. | Structures are routinely established by 1H NMR, IR, and mass spectrometry. bas.bg For definitive structural elucidation, single-crystal X-ray analysis is employed. researchgate.net |

| Biological Evaluation | Compounds are tested for their activity in relevant biological systems. This typically begins with in vitro assays. | Antimicrobial activity is assessed using methods like the diffusion plate method against bacterial strains such as S. aureus and E. coli. bas.bg Anticancer effects are evaluated by measuring cell viability (e.g., IC50 values) in cancer cell lines. nih.govacs.org |

| Computational Modeling | Computer-based methods are used to predict how molecules might behave, guiding the design of new derivatives. | Molecular docking is used to simulate the interaction of compounds with protein targets like β-tubulin to predict binding affinity and orientation. bas.bg ADME (Absorption, Distribution, Metabolism, and Excretion) models predict the pharmacokinetic properties of potential drugs. bas.bg |

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-pyridin-4-ylbenzimidazole |

InChI |

InChI=1S/C12H9N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-9H |

InChI Key |

FQOVHYLLSGHMGI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 4 Ylbenzimidazole and Its Derivatives

Conventional and Classical Synthetic Routes

Classical synthetic methods for preparing the 1-pyridin-4-ylbenzimidazole scaffold primarily involve the construction of the benzimidazole (B57391) ring, followed by or concurrent with the introduction of the pyridin-4-yl group at the N1 position.

Condensation Reactions for Benzimidazole Ring Formation

The formation of the benzimidazole core often relies on the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon. In the context of this compound, this can be achieved by reacting N-(pyridin-4-yl)benzene-1,2-diamine with an aldehyde or a carboxylic acid derivative.

One common approach involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. The reaction proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole ring. Various oxidizing agents can be employed for this transformation.

Another established method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or anhydride) under acidic conditions and often at elevated temperatures. This method is robust and allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. For the synthesis of this compound, a pre-functionalized N-pyridin-4-yl-o-phenylenediamine would be the key starting material.

Microwave-assisted organic synthesis has also been utilized to accelerate these condensation reactions. For instance, the condensation of o-phenylenediamines with dimethylformamide (DMF), serving as a one-carbon source, can be promoted by organic acids under microwave irradiation to afford benzimidazoles. researchgate.net

| Reactants | Reagents/Conditions | Product | Notes |

| N-(pyridin-4-yl)benzene-1,2-diamine, Aldehyde | Oxidizing agent (e.g., Na2S2O5) | 2-Substituted-1-pyridin-4-ylbenzimidazole | Oxidative cyclization |

| N-(pyridin-4-yl)benzene-1,2-diamine, Carboxylic Acid | Acid catalyst (e.g., polyphosphoric acid), Heat | 2-Substituted-1-pyridin-4-ylbenzimidazole | Phillips Condensation |

| o-Phenylenediamine, Dimethylformamide (DMF) | Organic acid, Microwave irradiation | Benzimidazole | DMF acts as a C1 source |

Cyclization Approaches

Cyclization strategies are fundamental to forming the heterocyclic benzimidazole ring. These methods often involve the intramolecular reaction of a suitably functionalized benzene (B151609) derivative. A common precursor for such cyclizations is an N-(2-aminophenyl)amide derivative.

For instance, an N-(2-nitrophenyl)pyridin-4-amine can be reduced to the corresponding N-(2-aminophenyl)pyridin-4-amine. This intermediate can then be acylated, and the resulting amide can undergo acid-catalyzed cyclodehydration to form the this compound ring. The choice of acylating agent determines the substituent at the 2-position.

Alternatively, intramolecular cyclization can be achieved from o-halo-N-aryl anilines through transition metal-catalyzed C-N bond formation. While this is a more modern approach, related classical methods involving nucleophilic aromatic substitution followed by cyclization have also been employed.

Dipolar cyclization reactions have also emerged as a powerful tool for constructing heterocyclic compounds. nih.gov While specific examples for this compound are not prevalent, the general principle of using pyridinium (B92312) zwitterions in cycloaddition reactions offers a potential, albeit less conventional, route to related structures. nih.gov

| Precursor | Reagents/Conditions | Product | Reaction Type |

| N-(2-acylamino)phenyl-4-aminopyridine | Acid catalyst, Heat | 2-Substituted-1-pyridin-4-ylbenzimidazole | Cyclodehydration |

| Pyridinium 1,4-zwitterions, Propiolic acid derivatives | Et3N, DCM | Indolizines | (4+1) Cyclization |

N-Acylation and N-Substitution Strategies

In cases where the benzimidazole core is pre-formed, the pyridin-4-yl group can be introduced via N-substitution reactions. This typically involves the reaction of a benzimidazole with a suitable pyridine (B92270) derivative, often an activated one like 4-halopyridine or 4-nitropyridine.

These reactions are generally performed in the presence of a base to deprotonate the benzimidazole, making it a more potent nucleophile. Common bases include sodium hydride, potassium carbonate, or organic bases like triethylamine. The choice of solvent is also crucial and often includes polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO).

N-acylation of benzimidazoles is another important transformation, although it is more commonly used to introduce acyl groups rather than aryl groups like pyridinyl. However, related methodologies involving the coupling of benzimidazoles with heteroaryl halides under specific conditions can be considered an extension of this strategy. For instance, electrochemical methods have been developed for the selective N1-acylation of indazoles and benzimidazoles. organic-chemistry.org

| Benzimidazole Derivative | Pyridine Derivative | Reagents/Conditions | Product |

| Benzimidazole | 4-Chloropyridine | Base (e.g., NaH), DMF | This compound |

| Benzimidazole | 4-Fluoronitrobenzene | Base (e.g., K2CO3), DMSO | 1-(4-Nitrophenyl)benzimidazole |

| Indazole | Acid anhydride | Electrochemical reduction | N1-Acylindazole |

Oxidative Coupling Reactions

Oxidative coupling reactions can also be employed in the synthesis of benzimidazole derivatives, often involving the formation of a C-N bond through an oxidative process. While direct oxidative coupling to form this compound is less common, related principles can be applied.

For example, the oxidative coupling of anilines can lead to the formation of azo compounds and hydrazines, which can be precursors to other heterocyclic systems. nih.gov A more relevant approach would be the intramolecular oxidative C-H/N-H cyclization of N-aryl-o-phenylenediamines.

A copper-catalyzed oxidative coupling of anilines using di-tert-butyldiaziridinone as an oxidant has been reported to produce azo compounds and hydrazines under mild conditions. nih.gov Such oxidative strategies could potentially be adapted for the intramolecular cyclization step in benzimidazole synthesis.

Modern Catalytic Synthetic Strategies

Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to achieve efficient and selective bond formations. The synthesis of this compound and its derivatives has benefited significantly from these advancements.

Metal-Catalyzed Functionalization and Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The synthesis of this compound can be achieved through Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of a benzimidazole with a 4-halopyridine.

This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often critical for achieving high yields and can range from simple tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands.

Another approach involves the functionalization of a pre-formed this compound scaffold. For instance, if the benzimidazole or pyridine ring is substituted with a halogen, further elaboration can be achieved through Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce new carbon-carbon bonds. researchgate.net

Recent advancements have also focused on the direct C-H functionalization of pyridines and benzimidazoles. This avoids the need for pre-functionalization with a halogen, making the synthesis more atom-economical. For example, the undirected C4-H functionalization of pyridines has been achieved using organosodium bases, followed by alkylation or Negishi cross-coupling. nih.govchemrxiv.org This strategy could potentially be applied to the direct coupling of a pyridine with a benzimidazole.

| Coupling Partners | Catalyst System | Reaction Type | Product |

| Benzimidazole, 4-Bromopyridine | Pd catalyst, Phosphine ligand, Base | Buchwald-Hartwig Amination | This compound |

| 2-Chlorobenzimidazole, Pyridin-4-ylboronic acid | Pd catalyst, Base | Suzuki Coupling | 2-(Pyridin-4-yl)benzimidazole |

| Pyridine, n-Butylsodium | then ZnCl2, Aryl halide, Pd catalyst | Negishi Coupling | 4-Arylpyridine |

Iron-Catalyzed Oxidative Coupling

Iron-catalyzed reactions provide an economical and environmentally friendly approach for the synthesis of N-aryl benzimidazoles. These methods often proceed via a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation. For instance, benzimidazoles can be synthesized from 2-nitroanilines and benzylic alcohols in a one-pot reaction using an iron catalyst. colby.edu This hydrogen transfer methodology is efficient for creating the benzimidazole core, which can then be coupled with a pyridine derivative. colby.edu Another approach involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of substituted pyridines, which could subsequently be functionalized and coupled to a benzimidazole core. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

| 2-Nitroaniline (B44862) | Benzyl (B1604629) alcohol | Fe(OTf)₂/dppf | Toluene | 150 | Moderate to Good | colby.edu |

| Ketoxime acetate | Aldehyde | FeCl₃ | Not specified | Not specified | High | rsc.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile and widely used method for the formation of C-N bonds in the synthesis of N-aryl benzimidazoles. Cascade reactions involving palladium-catalyzed amination and amidation of 2-chloroaryl sulfonates or halides can produce N-arylbenzimidazoles with high regioselectivity. nih.gov This approach allows for the controlled construction of the desired product by sequential C-N bond formations. nih.gov Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst is another powerful technique to construct fused heteroaromatic compounds. beilstein-journals.org Additionally, palladium-catalyzed transformations of pyridin-4-yl nonaflates can be employed to introduce various substituents onto the pyridine ring before or after its coupling to the benzimidazole moiety. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| 2-Chloroaryl sulfonate | Arylamine, Amide | Pd₂(dba)₃ | Dialkylbiaryl phosphine | NaOtBu | Toluene | 110 | 61 | nih.gov |

| 2-Quinolinecarboxyamide derivative | - | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 94 | beilstein-journals.org |

| Pyridin-4-yl nonaflate | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - | researchgate.net |

Copper, Rhodium, and Nickel Catalysis

Copper-Catalyzed Reactions: Copper-catalyzed methods are a cost-effective alternative to palladium-based systems for N-arylation reactions. A one-pot synthesis of pyrido[1,2-a]benzimidazoles can be achieved using copper(I) bromide as a catalyst. researchgate.net Copper-promoted domino C-N cross-coupling reactions are also effective for the synthesis of 2-arylaminobenzimidazoles. nih.gov The mechanism of copper-catalyzed intramolecular N-arylation for benzimidazole synthesis has been studied, providing insights into the catalytic cycle. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can be employed for the synthesis of functionalized pyridines through various mechanisms. One approach involves a rhodium carbenoid-induced ring expansion of isoxazoles to form highly substituted pyridines in a one-pot synthesis. nih.gov Rhodium-catalyzed C-H methylation and alkylation reactions of 2-aryl pyridines offer a direct method for functionalizing the pyridine ring. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis provides an efficient route for the synthesis and functionalization of pyridine and benzimidazole derivatives. A nickel-catalyzed route to pyridines from nitriles and diynes has been developed. nih.gov Nickel-catalyzed Buchwald-Hartwig amination can be used to couple benzimidazole with pyrimidin-2-yl tosylates. nwnu.edu.cn Furthermore, nickel-catalyzed enantioselective arylation of pyridinium ions allows for the synthesis of chiral dihydropyridine (B1217469) derivatives. ucla.edu The C-3 direct arylation of pyridinium ions using a nickel catalyst offers a pathway to 1-azafluorenes. nih.gov

| Metal | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

| Copper | Substituted di-iodo benzene | 2-Amino pyridine | CuBr | DMSO | 110 | Good to Excellent | researchgate.net |

| Rhodium | 3,5-Disubstituted isoxazole | Vinyldiazomethane | Rh₂(OAc)₄ | Toluene | - | - | nih.gov |

| Nickel | Pyrimidin-2-yl tosylate | Benzimidazole | Ni(dppp)Cl₂ | Toluene | 110 | Good | nwnu.edu.cn |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, solvent-free conditions, and environmentally benign reaction media.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com The synthesis of various benzimidazole derivatives has been successfully achieved using microwave irradiation. researchgate.net For example, a new series of 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives containing a 1,2,4-triazole (B32235) ring were synthesized efficiently using a microwave technique, yielding pure products in minutes. nih.gov Similarly, microwave-assisted methods have been developed for the one-step synthesis of pyridines. researchgate.netbeilstein-journals.org

| Reactant 1 | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) | Ref |

| 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivative | - | - | - | Few | - | nih.gov |

| Ethyl β-aminocrotonate | Alkynone | Toluene | 150-160 | 20 | Good | researchgate.net |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents. An efficient one-pot, solvent-free synthesis of benzimidazole derivatives has been developed using a simple grinding method followed by heating. umich.edu This method offers excellent atom economy. Another approach utilizes potassium ferrocyanide as a catalyst for the solvent-free synthesis of imidazolines and benzimidazoles from 1,2-diamines and aldehydes. acgpubs.orgresearchgate.net The synthesis of azole carboximidamides has also been achieved under solvent-free conditions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Condition | Temperature (°C) | Yield (%) | Ref |

| o-Phenylenediamine | Organic acid/aldehyde | None | Grinding, Heating | 140 | Good | umich.edu |

| 1,2-Diamine | Aldehyde | K₄[Fe(CN)₆] | Grinding | Room Temperature | 90-97 | acgpubs.org |

Application of Ionic Liquids and Deep Eutectic Solvents as Media and Catalysts

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as environmentally friendly alternatives to traditional organic solvents due to their negligible vapor pressure and high thermal stability. ionike.com Pyridinium-based ionic liquids can be synthesized and used as reaction media. nih.govlongdom.orgmdpi.com The synthesis of organic compounds can be performed in ionic liquids, which can act as both the solvent and the electrolyte in electrochemical reactions. rsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are biodegradable, non-toxic, and inexpensive, making them attractive green solvents. researchgate.net The synthesis of 1,4-dihydropyridine (B1200194) derivatives has been successfully carried out in biocompatible deep eutectic solvents under solvent-free conditions with excellent yields and recyclability of the solvent. ias.ac.infigshare.com Imidazole-based deep eutectic solvents have also been synthesized and utilized in various applications. nih.gov Furthermore, deep eutectic solvents have been shown to be a highly efficient medium for the synthesis of imidazo[1,2-a]pyridines. sciencepg.com

| Reaction | Solvent System | Reactants | Temperature (°C) | Yield (%) | Ref |

| 1,4-Dihydropyridine Synthesis | Choline chloride:Urea | Aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | 80 | Excellent | ias.ac.in |

| Imidazo[1,2-a]pyridine Synthesis | Deep Eutectic Solvent | N-bromosuccinimide, Acetophenones, 2-aminopyridines | Room Temperature | High | sciencepg.com |

| Benzimidazole Synthesis | ZrOCl₂·8H₂O:Urea | o-Phenylenediamine, Aldehyde | - | High | researchgate.net |

Nanoporous Materials as Heterogeneous Catalysts

The use of heterogeneous catalysts, particularly nanoporous materials, has marked a significant advancement in the synthesis of benzimidazole derivatives. These materials offer numerous advantages, including high catalytic activity, stability, and ease of separation and recyclability. biointerfaceresearch.com Their high surface-area-to-volume ratio is a key feature that enhances their catalytic performance compared to conventional catalysts. biointerfaceresearch.com

Several types of nanoparticles have been employed as effective catalysts for the C-N coupling reactions necessary for benzimidazole synthesis. biointerfaceresearch.comresearchgate.net For instance, Copper (II) oxide (CuO) nanoparticles have proven effective for the N-arylation of benzimidazole with aryl halides. biointerfaceresearch.comresearchgate.net Similarly, magnetic iron oxide nanoparticles (Fe₃O₄-NPs) act as a Lewis acid catalyst, activating the carbonyl group of an aldehyde to facilitate the condensation reaction with o-phenylenediamine, a fundamental step in forming the benzimidazole core. biointerfaceresearch.comresearchgate.net Gold nanoparticles supported on titanium dioxide (Au/TiO₂) are also highly effective, enabling the selective synthesis of 2-substituted benzimidazoles under ambient conditions without the need for additives. mdpi.com The Au/TiO₂ catalyst can be recovered and reused multiple times without a significant drop in its efficacy. mdpi.com

The mechanism often involves the catalyst activating a carbonyl group, followed by nucleophilic attack and subsequent cyclization and dehydrogenation to form the aromatic benzimidazole ring. mdpi.com

Table 1: Examples of Nanoporous Materials in Benzimidazole Synthesis

| Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄-NPs | o-phenylenediamine, Aldehydes | High activity, Thermally stable, Easy magnetic separation | biointerfaceresearch.comresearchgate.net |

| CuO-NPs | Benzimidazole, Aryl halides | Effective for C-N coupling reactions | biointerfaceresearch.comresearchgate.net |

| Au/TiO₂ | o-phenylenediamine, Aldehydes | High selectivity, Ambient conditions, Reusable | mdpi.com |

Catalyst Design and Optimization (e.g., Pentafluorophenylammonium Triflate)

Catalyst design plays a crucial role in optimizing the synthesis of heterocyclic compounds. An example of a highly efficient organocatalyst is Pentafluorophenylammonium Triflate (PFPAT). nih.govresearchgate.net PFPAT is recognized as an inexpensive, practical, and cost-effective catalyst that promotes various condensation reactions under mild, often solvent-free, conditions. nih.govrsc.org

This catalyst has been successfully used in the synthesis of complex heterocyclic systems, such as chromeno[2,3-d]pyrimidinone and 5H-indeno[1,2-b]pyridin-5-one derivatives. nih.govresearchgate.net Its efficacy stems from its ability to act as a potent Brønsted acid to activate substrates. The methodology using PFPAT is noted for its simplicity, short reaction times, high yields, and easy work-up procedures, aligning with the principles of green chemistry. nih.govresearchgate.net Furthermore, the catalyst is often recyclable and can be reused without a significant loss of activity. nih.gov While not specifically documented for this compound, its utility in analogous heterocyclic syntheses suggests its potential applicability.

Derivatization and Selective Functionalization Techniques

Once the core this compound structure is synthesized, derivatization and selective functionalization are employed to introduce a wide range of chemical diversity and to modulate the molecule's properties.

Regioselective Functionalization at Nitrogen and Carbon Positions

Achieving regioselectivity in the functionalization of N-heterocycles like pyridine and benzimidazole is a persistent challenge due to the presence of multiple reactive sites. eurekaselect.comresearchgate.net Direct C-H functionalization is a powerful strategy for modifying the pyridine scaffold, but selectively targeting the 4-position, as required for this compound, often requires specific strategies. researchgate.net

For the benzimidazole moiety, functionalization can occur at the nitrogen atoms or the carbon atoms of the benzene ring. Protecting the benzimidazole –NH group, for instance with a benzyl or Boc group, is a common preliminary step before attempting functionalization at other positions. mdpi.com This allows for controlled reactions at the desired carbon atoms, such as the 5(6)-position. mdpi.com Activation of the pyridine ring, for example by forming N-activated pyridinium salts or using triflic anhydride, can facilitate nucleophilic attack at specific positions, although controlling regioselectivity remains a key consideration. researchgate.netresearchgate.net

Sequential Halogenation/Coupling Strategies

A robust and versatile method for introducing substituents at specific positions on the benzimidazole ring involves a sequential halogenation/coupling strategy. mdpi.com This two-step process begins with the synthesis of a halogenated benzimidazole precursor, such as 5(6)-bromo-2-substituted-1H-benzimidazole. mdpi.com

This halogenated intermediate then serves as a substrate for palladium-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds. Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the halogenated benzimidazole with an aryl boronic acid to introduce a new aryl group. mdpi.com

Buchwald-Hartwig Amination: This reaction is used to couple the halogenated benzimidazole with amines or related compounds, forming a new C-N bond. mdpi.com

This sequential approach provides a reliable pathway to a diverse range of functionalized benzimidazole derivatives with yields reported to be as high as 81%. mdpi.com

Introduction of Diverse Substituents via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial parts of all the starting materials. bohrium.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. nih.govnih.gov

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce α-acyloxyamides. nih.govrsc.org

Ugi Reaction: This is a four-component reaction that brings together an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to yield a bis-amide product. nih.govnih.gov

These reactions can be strategically employed to construct highly functionalized this compound derivatives. For example, by using a pre-formed benzimidazole-containing carboxylic acid or amine as one of the components, a diverse array of substituents can be introduced in a single, convergent step. researchgate.net The Ugi reaction, in particular, is valued for its ability to create peptide-like structures and generate complex heterocyclic systems. researchgate.netrsc.org

Table 2: Comparison of Key Multi-Component Reactions

| Reaction | Number of Components | Key Reactants | Product |

|---|---|---|---|

| Passerini | Three | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxyamide |

Synthesis of Isotopically Labeled this compound Analogues

The synthesis of isotopically labeled compounds is crucial for various applications, including mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry. Incorporating isotopes like ¹⁵N, ¹³C, or deuterium (B1214612) into the this compound structure requires specialized synthetic routes.

For the pyridine ring, a significant challenge is the isotopic exchange of the nitrogen atom within the heterocycle. chemrxiv.org A modern approach to achieve this is through a ring-opening and ring-closing sequence. chemrxiv.org This strategy involves activating the pyridine ring, for instance with triflic anhydride, which leads to the formation of a reactive Zincke imine intermediate upon ring opening. chemrxiv.orgnih.gov This intermediate can then be reacted with an isotopically labeled nitrogen source, such as ¹⁵NH₄Cl, to close the ring and form the ¹⁵N-labeled pyridine. chemrxiv.org This method has been shown to be effective for a range of substituted pyridines, achieving high levels of isotopic incorporation (>95%). chemrxiv.org

Deuterium labeling can also be achieved using these Zincke imine intermediates. chemrxiv.org While specific methods for labeling the benzimidazole portion of this compound are less commonly detailed, general strategies would involve using isotopically labeled precursors, such as labeled o-phenylenediamine, in the initial condensation step.

Spectroscopic Data Unattainable for this compound

A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate article focusing on the structural elucidation and advanced spectroscopic characterization of this molecule as requested.

The required data for the specified outline, including detailed Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy findings, is not present in accessible research publications or spectral libraries. Specifically, the following information could not be located for this compound:

¹H NMR and ¹³C NMR Chemical Shift Assignments: No published spectra or assigned chemical shift values are available.

Two-Dimensional NMR Data (HSQC, COSY): No 2D NMR studies have been reported to establish proton-carbon or proton-proton correlations.

Variable-Temperature NMR Studies: There are no records of dynamic processes being investigated for this molecule using VT-NMR.

Infrared (IR/FT-IR) Spectroscopy: Specific vibrational frequency data has not been published.

Terahertz Time-Domain Spectroscopy (THz-TDS): No studies on the low-frequency vibrational modes of this compound are available.

While spectroscopic data exists for the structural isomer, 2-(pyridin-4-yl)-1H-benzimidazole , where the pyridine ring is attached at the C2 position of the benzimidazole core, this information cannot be used. The difference in the point of attachment (N1 vs. C2) results in fundamentally different molecular structures with distinct spectroscopic properties. Using data from the 2-substituted isomer would be scientifically inaccurate and misleading for an article focused solely on the 1-substituted isomer.

Generating an article without valid experimental data would require fabrication, which is contrary to the principles of scientific accuracy. Therefore, the request to generate an article based on the provided outline for this compound cannot be fulfilled at this time.

Based on a comprehensive search of available scientific literature, there is insufficient specific data for the compound “this compound” to generate the detailed article as requested in the outline. The majority of published research focuses on the isomeric compound, 2-(pyridin-4-yl)-1H-benzimidazole, where the pyridine ring is attached at the 2-position of the benzimidazole core, rather than the N-1 position.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to provide the requested in-depth analysis for the following sections:

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structure of 2-(pyridin-4-yl)-1H-benzimidazole reveals a molecule that is nearly planar, with a minimal dihedral angle of just 3.62 (11)° between the planes of the pyridine (B92270) and benzimidazole (B57391) rings. nih.gov This planarity facilitates significant intermolecular interactions that dictate the crystal packing.

The dominant intermolecular force is hydrogen bonding. Specifically, N—H⋯N hydrogen bonds form between the benzimidazole N—H group of one molecule and the pyridine nitrogen atom of an adjacent molecule. nih.gov This interaction links the molecules into infinite chains that propagate along the crystal axis. nih.gov

In addition to hydrogen bonding, the crystal structure is stabilized by weak π-π stacking interactions. These interactions occur between pairs of molecules related by an inversion center. nih.gov The centroid-to-centroid distance between these stacked aromatic rings is 3.7469 (17) Å, a value characteristic of stabilizing π-π interactions. nih.gov The combination of the hydrogen-bonded chains and the π-π stacking results in the formation of extended two-dimensional sheets parallel to the (103) crystal plane. nih.gov

Elemental Analysis

Elemental analysis is a foundational technique to confirm the empirical formula of a synthesized compound. For the isomer 2-(pyridin-4-yl)-1H-benzimidazole, the molecular formula is C₁₂H₉N₃, corresponding to a molecular weight of 195.22 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula. While specific experimental values are not detailed in the primary crystallographic reports, they are a standard characterization method for novel compounds.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 73.83 |

| Hydrogen | H | 4.65 |

| Nitrogen | N | 21.52 |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis provides information on decomposition patterns and thermal stability limits.

Specific TGA data for 1-pyridin-4-ylbenzimidazole or its isomer 2-(pyridin-4-yl)-1H-benzimidazole were not available in the reviewed literature. This information would be valuable in assessing the compound's stability for applications in materials science where thermal resilience is critical.

Comprehensive Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of scientific databases and computational chemistry literature reveals a notable absence of a dedicated study on the specific chemical compound this compound that provides a complete set of theoretical data as requested. While numerous studies have employed Density Functional Theory (DFT) and other computational methods to investigate related structures, such as isomers and derivatives of pyridyl-benzimidazole, a comprehensive analysis focusing solely on the this compound isomer—encompassing geometry optimization, electronic structure, and vibrational frequencies—is not publicly available in the searched scientific literature.

Computational chemistry is a powerful tool for predicting the properties of molecules. DFT, in particular, is widely used to gain insights into molecular geometry, electronic behavior, and spectroscopic characteristics. Such studies typically involve:

Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms, including specific bond lengths and angles.

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule. This includes:

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them is a key indicator of chemical stability.

Mulliken Charge Analysis: Estimating the partial charge on each atom, which helps in understanding electrostatic interactions and reactive sites.

Vibrational Frequency Calculations: Simulating the infrared and Raman spectra of the molecule by calculating the frequencies of its vibrational modes. This is essential for interpreting experimental spectroscopic data.

While theoretical and experimental studies have been conducted on isomers like 2-(2'-pyridyl)benzimidazole and other derivatives, the specific data for this compound is not detailed in these publications. Research often focuses on derivatives that exhibit specific biological activities or are used as ligands in coordination chemistry. In these cases, computational studies, if performed, are often centered on the properties of the larger complex or a different derivative molecule.

Due to the lack of available specific data points (such as optimized bond lengths, bond angles, HOMO-LUMO energy values, dipole moment, Mulliken charge distribution, and calculated vibrational frequencies) for this compound, it is not possible to construct an article with the detailed, data-rich sections as requested. Generating such an article would require performing novel computational research on the molecule.

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful tool for investigating the excited state properties of molecules like 1-pyridin-4-ylbenzimidazole and its derivatives. This computational method allows for the elucidation of electronic transitions and the nature of excited states, providing insights that are complementary to experimental spectroscopy.

Computational studies on related isomers, such as 2-(2′-pyridyl)benzimidazole derivatives, have been systematically investigated using TDDFT to predict their electronic absorption spectra. researchgate.net These theoretical calculations help in assigning the origins of absorption characteristics. For these derivatives, the absorption features are found to primarily originate from electronic transitions within the benzimidazolyl and pyridyl rings, with calculated absorption wavelengths typically around 300 nm. researchgate.net When these molecules act as ligands in metal complexes, for instance with Beryllium (Be), the absorption spectra can be predicted. The transition properties in such complexes are often attributed to ligand-to-ligand charge transfer (LLCT) between the phenyl and the 2-(2′-pyridyl)benzimidazolyl moieties, with predicted absorption wavelengths near 430 nm. researchgate.net

When this compound acts as a ligand in a metal complex, TDDFT is crucial for characterizing the Metal-Ligand Charge Transfer (MLCT) bands that often dominate the visible absorption spectrum. In iron(II) complexes supported by pentadentate ligands incorporating pyridine (B92270) moieties, the coordination of the ligand to the Fe(II) center gives rise to new charge transfer bands in the visible region. nih.gov These are assigned as MLCT bands resulting from the transfer of an electron from the metal t2g orbitals to the ligand's π* orbitals. nih.gov

The energies of these MLCT absorption maxima are directly related to the difference between the metal and ligand redox potentials. nih.gov TDDFT calculations can simulate these spectra and decompose the character of the excited states, confirming their MLCT nature. For example, in some cobalt complexes, TDDFT simulations have been used to analyze the UV-vis absorption spectrum, with fragment-based analysis confirming the initial excited state has significant MLCT character. illinois.edu The presence of specific substituents on the ligand, such as isoquinoline (B145761) groups instead of pyridine, can lower the energy of the π* orbitals, leading to enhanced mixing between metal d(π) and ligand (π*) orbitals and affecting the intensity and energy of the MLCT bands. nih.gov

Ab Initio and Møller-Plesset Perturbation Theory (MP2) Approaches

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide a rigorous framework for studying molecular properties. Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method that adds electron correlation effects to improve upon the Hartree-Fock approximation. wikipedia.org The second-order (MP2) level is commonly used as it offers a good balance between computational cost and accuracy. wikipedia.orgsmu.edu

Quantum chemical studies on substituted pyridine benzimidazole (B57391) compounds have utilized ab initio methods at the Hartree-Fock (HF) level with basis sets like 6-31+G(d) to determine their optimized molecular structures. researchgate.net While these studies provide foundational geometric parameters, MP2 calculations would offer a more refined description by incorporating electron correlation, which is essential for accurately predicting energies and properties. Systematic studies have shown that MP theory is not always a convergent theory at high orders, and for many molecular properties, MP2 results can be as reliable as higher-order calculations like MP3 and MP4. wikipedia.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For pyridine-based compounds, MD simulations have been employed to understand their dynamic behavior and conformational preferences, particularly in complex environments like biological membranes. nih.gov These simulations can reveal how a molecule orients itself and interacts with its surroundings, which is crucial for understanding its function. For example, MD studies on pyridine-based protein kinase C agonists have shown that specific functional groups are crucial for obtaining the correct orientation in a lipid membrane. nih.gov While specific MD studies on this compound are not widely reported, this technique offers a powerful avenue for future investigations into its conformational landscape and intermolecular interactions in solution or biological systems.

Prediction of Spectroscopic Parameters (e.g., GIAO-Calculated NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. researchgate.net

For pyridine benzimidazole derivatives, quantum chemical calculations at the HF/6-31+G(d) level using the GIAO method have been performed to predict ¹H and ¹³C NMR spectra. researchgate.net Such calculations provide detailed assignments for the observed signals and help in understanding the electronic structure of the molecule. For instance, in related benzimidazole systems, theoretical calculations of ¹³C NMR chemical shifts have been used to quantitatively determine the ratio of pyrrole-pyridine tautomers in solution. mdpi.com The calculated chemical shifts for specific carbon atoms, like C4 and C7, are sensitive to the electronic environment imposed by the nitrogen atoms, allowing for a detailed structural analysis. mdpi.com

Below is a table showing representative experimental ¹³C NMR chemical shifts for a pyridine ring in a related compound, 2-(4-bromophenyl)pyridine (B1270735), which can serve as a reference for theoretical predictions. rsc.org

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 156.2 |

| C-3 | 120.3 |

| C-4 | 136.8 |

| C-5 | 122.4 |

| C-6 | 149.7 |

| (Data for 2-(4-bromophenyl)pyridine in CDCl₃) rsc.org |

Theoretical Studies on Intermolecular Interactions within Crystal Structures

Understanding the arrangement of molecules in a crystal is key to predicting the material's properties. Theoretical studies play a vital role in characterizing the non-covalent interactions that govern crystal packing. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com

For crystalline structures containing pyridine and imidazole-like moieties, intermolecular forces such as hydrogen bonds (e.g., C—H⋯N) and π-π stacking interactions are often dominant. nih.govnih.govresearchgate.net In one study of a related imine containing a pyridine group, Hirshfeld surface analysis revealed that the crystal packing was stabilized by weak C−H⋯N hydrogen bonds. nih.gov Theoretical methods like Density Functional Theory (DFT) are often combined with experimental X-ray diffraction data to provide a detailed characterization of these interactions. nih.gov These computational analyses can map the electrostatic potential and identify regions of positive and negative charge, which helps in understanding the nature and geometry of interactions like hydrogen bonds that stabilize the three-dimensional crystal structure. mdpi.com

Therefore, it is not possible to provide detailed research findings or data tables on the computational insights into the reaction mechanisms of this specific compound as per the requested article structure. Further research in this specific area of computational chemistry would be required to generate the data needed for such a section.

Coordination Chemistry and Metal Complexes of 1 Pyridin 4 Ylbenzimidazole

1-Pyridin-4-ylbenzimidazole as a Ligand (N,N-Bidentate Characteristics)

This compound is a prominent N-heterocyclic compound that functions as a robust N,N-bidentate ligand in coordination chemistry. Its chelating ability stems from the presence of two nitrogen donor atoms: one on the pyridine (B92270) ring and another on the imidazole (B134444) moiety of the benzimidazole (B57391) ring system. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center.

The geometry of the ligand, with the pyridyl group attached at the 1-position of the benzimidazole, facilitates a "pincer-like" approach to the metal ion, ensuring strong and stable coordination. The electronic properties of this compound can be tuned through substitution on either the pyridine or benzimidazole rings, which in turn influences the properties of the resulting metal complexes. This tunability makes it a versatile ligand for the design of metal complexes with specific electronic and photophysical properties. The coordination of pyridylbenzimidazole ligands to a fac-ReBr(CO)3 core occurs via the benzimidazole and pyridine N-atoms, confirming their bidentate nature. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques to confirm their composition and structure.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine and benzimidazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the complexes in solution. Coordination to a metal ion typically results in a downfield shift of the proton signals of the ligand.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes, including metal-to-ligand charge transfer (MLCT) bands.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.

Elemental Analysis: To determine the empirical formula of the complexes.

X-ray Crystallography: To provide definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and coordination geometry.

Rhenium(I) tricarbonyl complexes of the general formula fac-[Re(CO)₃(N,N)X] (where N,N is a bidentate ligand like this compound and X is a halide or other monodentate ligand) are of significant interest due to their potential applications in luminescence and catalysis. rsc.org

Synthesis: These complexes are typically synthesized by reacting bromopentacarbonylrhenium(I), [ReBr(CO)₅], with this compound in a suitable solvent, such as methanol, under reflux. rsc.org The reaction proceeds with the substitution of two carbonyl ligands and the bromide ion coordinates to the rhenium center.

Characterization: The resulting fac-[ReBr(CO)₃(this compound)] complexes are characterized by strong IR absorptions in the range of 2022–1886 cm⁻¹, which are characteristic of the facial arrangement of the three carbonyl ligands. rsc.org ¹H NMR spectroscopy shows a downfield shift of the pyridyl and benzimidazole protons upon coordination to the rhenium center.

| Complex | Synthesis Method | Key Characterization Data |

|---|---|---|

| fac-[ReBr(CO)₃(this compound)] | Reaction of [ReBr(CO)₅] with the ligand in refluxing methanol. rsc.org | IR (cm⁻¹): ~2020, ~1900 (ν(CO)). ¹H NMR: Downfield shifts of ligand protons. |

Gold complexes featuring benzimidazole-based ligands have been explored for their potential biological applications. nih.gov this compound can form stable complexes with both gold(I) and gold(III).

Synthesis: Gold(I) complexes can be synthesized via carbene transfer reactions from corresponding silver-carbene complexes. researchgate.net Gold(III) complexes are often prepared by reacting the ligand with a gold(III) salt, such as NaAuCl₄, in a suitable solvent like acetonitrile. mdpi.com This can lead to the formation of either cationic complexes of the type [Au(L)₂]³⁺ or neutral complexes, depending on the reaction conditions and the nature of the ligand. mdpi.com

Characterization: The oxidation state of the gold center significantly influences the geometry of the complex. Gold(I) complexes typically exhibit a linear geometry, while gold(III) complexes adopt a square-planar coordination. researchgate.net X-ray diffraction is a key technique for confirming these structures. NMR spectroscopy is also crucial for characterizing these complexes in solution.

| Complex Type | Typical Synthesis | Expected Geometry |

|---|---|---|

| Gold(I) | Carbene transfer from a silver(I) complex. researchgate.net | Linear |

| Gold(III) | Reaction of the ligand with NaAuCl₄. mdpi.com | Square-planar |

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The bifunctional nature of this compound makes it a suitable building block for the construction of such polymers.

Synthesis: The synthesis of cadmium(II) and cobalt(II) coordination polymers with this compound is often achieved through hydrothermal or solvothermal methods. rsc.orgresearchgate.net These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel, which promotes the formation of crystalline polymeric structures. The final topology of the polymer can be influenced by factors such as the metal-to-ligand ratio, the solvent system, and the presence of counter-ions or auxiliary ligands.

Characterization: The structures of these coordination polymers are primarily determined by single-crystal X-ray diffraction. The analysis reveals the coordination environment of the metal ions and the bridging mode of the this compound ligand, which dictates the dimensionality and network topology of the polymer. Thermal analysis (TGA/DSC) is also employed to assess the thermal stability of the polymeric framework.

Platinum(II) Complexes: Platinum(II) complexes with N-heterocyclic ligands have been extensively studied for their potential anticancer properties. The synthesis of platinum(II) complexes with this compound can be achieved by reacting a platinum(II) precursor, such as K₂PtCl₄, with the ligand. researchgate.net These complexes are expected to adopt a square-planar geometry, typical for Pt(II) complexes.

Silver(I) Complexes: Silver(I) has a flexible coordination geometry, allowing it to form a variety of structures. The reaction of silver(I) salts, like AgNO₃ or AgBF₄, with this compound can yield mononuclear or polynuclear complexes, depending on the stoichiometry and reaction conditions. nih.govnih.gov The coordination number of silver(I) in these complexes can range from two to four.

Copper(I) Complexes: Copper(I) complexes often exhibit tetrahedral or trigonal planar geometries. The synthesis of copper(I) complexes with this compound can be carried out by reacting a copper(I) salt, such as [Cu(CH₃CN)₄]PF₆, with the ligand in an inert atmosphere to prevent oxidation to copper(II).

| Metal Ion | Typical Precursor | Common Geometry |

|---|---|---|

| Platinum(II) | K₂PtCl₄ researchgate.net | Square-planar |

| Silver(I) | AgNO₃, AgBF₄ nih.govnih.gov | Linear, Trigonal, Tetrahedral |

| Copper(I) | [Cu(CH₃CN)₄]PF₆ | Tetrahedral, Trigonal planar |

Zinc(II) is a d¹⁰ metal ion that typically forms tetrahedral or octahedral complexes. The synthesis of zinc(II) complexes with this compound is generally straightforward, involving the reaction of a zinc(II) salt (e.g., ZnCl₂ or Zn(NO₃)₂) with the ligand in a suitable solvent like ethanol (B145695) or methanol. nih.gov

Synthesis and Characterization: The resulting complexes can be mononuclear, with the zinc(II) ion coordinated to one or more this compound ligands and other co-ligands (e.g., halides, water). ajol.info The coordination of the ligand to the zinc(II) center is confirmed by FT-IR spectroscopy, which shows shifts in the characteristic bands of the ligand, and by ¹H NMR, where the ligand's proton signals are shifted upon complexation. ajol.info In some cases, these complexes can also form coordination polymers.

| Complex Type | Synthesis Method | Typical Coordination Geometry |

|---|---|---|

| [Zn(this compound)₂Cl₂] | Reaction of ZnCl₂ with 2 equivalents of the ligand in ethanol. nih.gov | Tetrahedral |

| Zn(this compound)(H₂O)₄₂ | Reaction of Zn(NO₃)₂ with 1 equivalent of the ligand in aqueous solution. | Octahedral |

Structural and Geometrical Aspects of Coordination

While specific crystallographic data for metal complexes of this compound are not extensively documented in the reviewed literature, significant insights can be drawn from studies on its constitutional isomer, 2-(4-pyridyl)benzimidazole (B64961). An unusual cobalt-mediated cyclization of 4-pyridinecarboxaldehyde (B46228) and 2-nitroaniline (B44862) under hydro(solvo)thermal conditions yielded a cobalt(II) coordination compound, Co[2-(4-pyridyl)benzimidazole]2(H2O)2(NO3)2. brandeis.edu The X-ray single-crystal structure of this complex revealed a cobalt(II) center coordinated to two 2-(4-pyridyl)benzimidazole ligands and two water molecules. brandeis.edu This study provides a valuable precedent for the type of structures that can be expected from pyridinylbenzimidazole ligands.

Furthermore, studies on related benzimidazole and pyridine-containing ligands offer a broader context. For instance, the crystal structures of cobalt(II), zinc(II), and mercury(II) complexes with 1-benzyl-2-methylimidazole (B84082) have been determined, revealing tetra-coordinate metal centers. nih.gov Similarly, silver(I) complexes with various pyridine and benzimidazole derivatives have been structurally characterized, often showcasing linear or trigonal coordination geometries. nih.govmdpi.com These examples highlight the diversity of structures that can be achieved by modifying the substituents on the benzimidazole ring and by varying the metal ion.

The structural analysis of ruthenium complexes with the isomeric ligand 2-pyridin-2-yl-1H-benzimidazole shows different coordination geometries depending on the ruthenium oxidation state. Ru(II) complexes can adopt a four-legged piano-stool geometry, while Ru(III) and mixed Ru(III)/Ru(IV) complexes tend to form six-coordinated, distorted octahedral structures. nih.gov

Table 1: Selected Crystallographic Data for a Related Cobalt(II) Complex

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Co[2-(4-pyridyl)benzimidazole] | C | Monoclinic | P2 | 10.328(3) | 11.231(3) | 12.019(4) | 112.351(5) | 1289.4(7) | 2 |

Data from a study on a constitutional isomer of this compound. brandeis.edu

The this compound ligand possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atoms of the benzimidazole ring. This allows for several potential coordination modes, including monodentate, bidentate-cheating, and bridging interactions.

In many complexes involving 2-(2'-pyridyl)benzimidazole, the ligand acts as a bidentate N,N'-chelate, coordinating to a metal center through the pyridyl nitrogen and one of the benzimidazole nitrogens. nih.govresearchgate.net This mode of coordination is common for ligands containing adjacent nitrogen donor atoms. For this compound, a similar bidentate coordination is plausible, involving the pyridine nitrogen and the N3 atom of the benzimidazole ring.

Alternatively, the ligand can act as a monodentate donor, coordinating through either the pyridine nitrogen or a benzimidazole nitrogen. The choice of coordination site can be influenced by steric factors, the electronic properties of the metal center, and the presence of other ligands. In some cases, the ligand can also act as a bridging ligand, connecting two metal centers. This is particularly relevant in the formation of coordination polymers. For instance, cobalt(II) complexes with 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline form one-dimensional coordination polymers where the ligand bridges the metal centers. nih.gov

Electronic and Photophysical Properties of Metal Complexes

The incorporation of this compound into metal complexes can give rise to interesting electronic and photophysical properties, including luminescence and characteristic charge-transfer transitions. These properties are highly dependent on the nature of the metal ion, the coordination geometry, and the electronic structure of the ligand.

Many transition metal complexes containing polypyridyl and benzimidazole-based ligands exhibit luminescence, a property that is of great interest for applications in sensing, imaging, and light-emitting devices. The emission properties are often governed by the nature of the lowest-lying excited state.

While specific data on the luminescence of this compound complexes is scarce, studies on related systems provide valuable insights. For example, ruthenium(II) polypyridyl complexes are well-known for their luminescent properties, which typically arise from triplet metal-to-ligand charge transfer (³MLCT) excited states. dcu.ieresearchgate.networldwidejournals.com The emission wavelengths and quantum yields of these complexes can be tuned by modifying the ligands. For instance, heteroleptic ruthenium(II) complexes containing 2-(1H-benzo[d]imidazol-2-yl)quinoline show emission in the red region of the spectrum (~715 nm), although with relatively low quantum yields, suggesting the presence of efficient non-radiative decay pathways. researchgate.net

The photophysical properties are also influenced by environmental factors such as the solvent and temperature. In some cases, complexes that are non-emissive in solution at room temperature may become luminescent in rigid matrices or at low temperatures, where non-radiative decay processes are suppressed.

Table 2: Photophysical Data for a Related Ruthenium(II) Complex

| Complex | λ | λ | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Ru(bpy) | 460 | 715 | ~ 0.00299 | 181.57 |

| Ru(bpy) | 465 | 715 | ~ 0.00295 | 198.89 |

L1 = 2-(1H-benzo[d]imidazol-2-yl)quinoline, L2 = 2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Data from a study on related benzimidazole-quinoline ligands. researchgate.net

Metal-to-ligand charge transfer (MLCT) transitions are a hallmark of many transition metal complexes with π-accepting ligands like pyridine and benzimidazole. libretexts.org These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. MLCT transitions are typically intense and occur in the visible region of the electromagnetic spectrum, contributing to the often vibrant colors of these complexes. libretexts.org

In ruthenium(II) polypyridyl complexes, the lowest-energy absorption bands in the visible region are generally assigned to dπ(Ru) → π*(ligand) MLCT transitions. nih.govwayne.edu The energy of these transitions is sensitive to the electronic properties of both the metal and the ligands. Electron-donating substituents on the ligands tend to lower the energy of the MLCT transition (a red shift), while electron-withdrawing groups have the opposite effect (a blue shift).

The nature of the MLCT excited state is crucial in determining the photophysical and photochemical properties of the complex. For example, the lifetime and reactivity of the excited state are influenced by the degree of charge separation and the extent of electronic delocalization. In some cases, other types of charge transfer transitions, such as ligand-to-metal charge transfer (LMCT) or ligand-to-ligand charge transfer (LLCT), can also be observed. researcher.lifenih.gov

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful technique for investigating the redox properties of metal complexes, providing information on the stability of different oxidation states and the reversibility of electron transfer processes.

For complexes of this compound, redox events can be centered on either the metal or the ligand. Ruthenium complexes, for example, typically exhibit a reversible or quasi-reversible Ru(II)/Ru(III) oxidation. The potential at which this oxidation occurs is a good indicator of the electron-donating ability of the ligand set; more electron-donating ligands make the complex easier to oxidize (i.e., the oxidation potential is less positive).

Studies on ruthenium complexes with the isomeric ligand 2-pyridin-2-yl-1H-benzimidazole have shown a quasi-reversible Ru(II)/Ru(III) redox couple. nih.gov The voltammetric response can also reveal ligand-based reductions, which are often irreversible. The electrochemical behavior of copper(II) complexes with benzimidazole has also been studied, showing a quasi-reversible Cu(II)/Cu(I) reduction followed by an irreversible reduction to Cu(0). researchgate.netusm.my

The electrochemical properties of these complexes are not only of fundamental interest but are also relevant to their potential applications in areas such as catalysis, sensing, and molecular electronics. The ability to tune the redox potentials by modifying the ligand structure is a key aspect of the design of new functional materials.

Table 3: Electrochemical Data for Related Ruthenium and Copper Complexes

| Complex | Redox Couple | E | E | ΔE | Reversibility |

| [(η⁶-p-cymene)Ru(II)Cl(L1)]PF | Ru(II)/Ru(III) | 0.841 | - | - | Quasi-reversible |

| Cu(II)-benzimidazole | Cu(II)/Cu(I) | - | - | - | Quasi-reversible |

L1 = 2-pyridin-2-yl-1H-benzimidazole. Data is illustrative of the types of redox processes observed in related systems. nih.govresearchgate.net

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes containing pyridyl-benzimidazole ligands, such as this compound, are of significant interest due to the potential for creating materials with tunable magnetic behaviors, including single-molecule magnets (SMMs). The magnetic characteristics of these complexes are primarily dictated by the nature of the metal ion, its coordination geometry, and the electronic properties of the ligands.

In a study of cobalt(II) complexes incorporating 2-(n-pyridyl)benzimidazole ligands (where n = 2, 3, and 4), the temperature-dependent magnetic susceptibilities were investigated. researchgate.net For a cobalt(II) complex with 2-(4-pyridyl)benzimidazole, which is structurally related to the this compound ligand, the magnetic behavior was characterized. researchgate.net The investigation of temperature-dependent magnetic susceptibilities for these types of complexes provides insight into the magnetic exchange interactions between the metal centers. researchgate.net

Generally, for paramagnetic complexes with unpaired electrons, the molar magnetic susceptibility (χm) shows a strong dependence on temperature, often following the Curie-Weiss law. The magnetic moments of iron, cobalt, and nickel complexes with related ligands have been found to be paramagnetic. The values of the magnetic moments can help in determining the geometry of the complexes, for instance, distinguishing between tetrahedral and octahedral configurations.

Below is a table summarizing the magnetic behavior of a representative cobalt complex with a pyridine-containing ligand.

| Complex | Magnetic Behavior | Effective Activation Barrier (Ueff/kB) | Coercive Force (Hc) at 1.9 K |

| [CoCl2(CYpy)4] | Single-Molecule Magnet | 94 K | 12 kOe |

This table presents data for a related cobalt-pyridine complex to illustrate typical magnetic properties.

Investigation of Ligand Influence on Electronic Structure of Complexes

The this compound ligand significantly influences the electronic structure of the metal complexes it forms. This influence is primarily exerted through ligand field effects, which involve the interaction between the metal d-orbitals and the orbitals of the ligand. The nature of the pyridine and benzimidazole moieties, including their σ-donating and π-accepting capabilities, dictates the magnitude of the d-orbital splitting.

The electronic spectra of metal complexes provide valuable information about their electronic structure. The observed d-d transitions in the UV-Vis-NIR spectra are a direct consequence of the ligand field splitting. The energy of these transitions is used to determine the ligand field splitting parameter (10Dq). The position of this compound in the spectrochemical series would depend on the relative contributions of its σ-donor and π-acceptor properties. Pyridine itself is considered a moderately strong field ligand.

The nephelauxetic effect is another important aspect of the ligand's influence on the electronic structure. This effect describes the reduction of the Racah parameter (B) in a complex compared to the free metal ion, indicating a decrease in inter-electronic repulsion. This reduction is a consequence of the delocalization of the metal d-electrons onto the ligand orbitals, signifying a degree of covalent character in the metal-ligand bond. The magnitude of the nephelauxetic effect depends on the ligand, with a series known as the nephelauxetic series ranking ligands based on their ability to cause this "cloud-expanding" effect.

Furthermore, the electronic properties of the this compound ligand can be tuned by introducing substituents on either the pyridine or the benzimidazole ring. Electron-donating or electron-withdrawing groups can alter the electron density on the coordinating nitrogen atoms, thereby modifying the ligand field strength and the electronic properties of the resulting complex. These modifications are reflected in the electronic spectra and can impact the reactivity and photophysical properties of the complexes. In palladium(II) complexes with substituted pyridine ligands, it has been shown that functionalization with electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties of the coordination compounds. nih.gov

The table below outlines the key electronic effects of the this compound ligand on its metal complexes.

| Electronic Effect | Description |

| Ligand Field Splitting (10Dq) | The energy separation between the eg and t2g sets of d-orbitals in an octahedral complex, influenced by the σ-donor and π-acceptor properties of the ligand. |

| Nephelauxetic Effect | Reduction of inter-electronic repulsion in the complex compared to the free metal ion, indicating covalent character in the metal-ligand bond. |

| Charge Transfer Transitions | Electronic transitions between metal-centered and ligand-centered orbitals (MLCT or LMCT), the energies of which are influenced by the ligand's electronic properties. |

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The integration of pyridine (B92270) and benzimidazole (B57391) moieties in a single molecule provides a promising platform for designing materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the pyridine group and the electron-donating/hole-transporting properties of the benzimidazole core are key to its utility in optoelectronic devices.

Design of Bipolar Transport Materials

In OLEDs, efficient charge injection and transport are crucial for high performance. Bipolar transport materials, which can transport both electrons and holes, are highly desirable for creating balanced charge flux within the emissive layer, leading to improved efficiency and device lifetime. The design of 1-pyridin-4-ylbenzimidazole inherently lends itself to this purpose. The benzimidazole unit is a well-known hole-transporting and electron-accepting scaffold, while the pyridine ring is a classic electron-deficient system, facilitating electron transport.

By strategically combining these two heterocyclic systems, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Theoretical studies on similar pyridine-benzimidazole derivatives have shown that the HOMO is typically localized on the benzimidazole part, while the LUMO is distributed across the pyridine moiety. rsc.org This separation of frontier molecular orbitals is a key characteristic of efficient bipolar materials. The charge transport in imidazole-based materials can occur through a hopping mechanism, where charge carriers move between adjacent molecules. nih.gov The specific linkage and relative orientation of the pyridine and benzimidazole rings in this compound are critical in determining the ultimate charge transport characteristics. For instance, pyridine-containing phenanthroimidazole derivatives have demonstrated high electron mobilities, on the order of 10⁻³ cm² V⁻¹ s⁻¹, which is significantly higher than some commonly used electron transport materials. rsc.org

Wide Bandgap Material Development

Host materials in phosphorescent OLEDs (PhOLEDs) require a wide bandgap and a high triplet energy to effectively confine the excitons on the guest phosphorescent emitter. The benzimidazole scaffold is a common component in the design of wide-bandgap host materials. The HOMO-LUMO energy gap in imidazole (B134444) derivatives can be substantial, indicating a high kinetic stability. irjweb.com The energy gap is a critical factor as it dictates the energy of the lowest excited singlet (S1) and triplet (T1) states.

Metal-Organic Frameworks (MOFs) and Coordination Polymer Networks

The nitrogen atoms in both the pyridine and benzimidazole rings of this compound act as excellent coordination sites for metal ions, making it a valuable ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of interest for applications in gas storage, catalysis, and sensing.

Design and Synthesis of 2D and 3D Extended Structures

The ditopic nature of this compound, with potential coordination sites on both heterocyclic rings, allows for the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. The geometry and connectivity of the resulting network are influenced by the coordination preference of the metal ion, the reaction conditions, and the presence of counter-anions or solvent molecules.

A crystallographic study of the tautomer, 2-(pyridin-4-yl)-1H-benzimidazole, reveals that the molecule is essentially planar, which facilitates ordered packing in the solid state. nih.gov In the absence of metal ions, this compound forms chains through N—H⋯N hydrogen bonds. nih.gov When used as a ligand with metal centers, the pyridine nitrogen can coordinate to one metal center while the benzimidazole nitrogen atoms can bridge to another, leading to the formation of polymeric chains or more complex networks. The specific isomer (1-pyridin-4-yl vs. 2-pyridin-4-yl) will influence the angle and distance between the coordination vectors, thus dictating the final topology of the framework.

Role of Intermolecular Interactions in Network Formation

In addition to the primary coordination bonds between the ligand and metal ions, weaker intermolecular interactions play a crucial role in the formation and stabilization of the final supramolecular architecture. These interactions include hydrogen bonding and π–π stacking.

Chemical Sensing and Chemosensor Development

The combination of an electron-donating benzimidazole unit and an electron-accepting pyridine unit, along with the presence of nitrogen atoms capable of acting as binding sites, makes this compound and its derivatives excellent candidates for the development of chemical sensors. mdpi.com These sensors often operate based on changes in their photophysical properties, such as fluorescence, upon interaction with specific analytes.